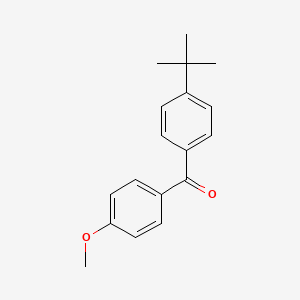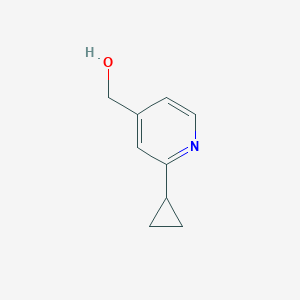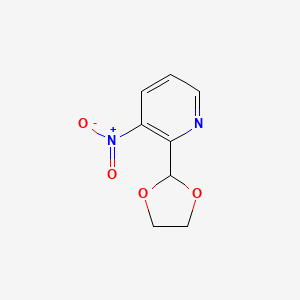
(2S)-3-ethoxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-ethoxypropane-1,2-diol: is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-ethoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with (S)-propylene glycol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and a reaction time of several hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-ethoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-3-ethoxypropane-1,2-diol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in drug discovery and development.
Medicine: The compound’s derivatives have potential applications in medicine, particularly in the synthesis of chiral drugs. Chiral drugs often exhibit different pharmacological effects depending on their enantiomeric form, making this compound a valuable starting material.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and surfactants. Its unique properties make it suitable for various applications, including as a solvent or intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (2S)-3-ethoxypropane-1,2-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethoxy and hydroxyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are determined by the specific derivatives and their interactions with biological molecules.
Comparison with Similar Compounds
(2R)-3-ethoxypropane-1,2-diol: The enantiomer of (2S)-3-ethoxypropane-1,2-diol, which has similar chemical properties but different biological activities.
Propylene glycol: A simpler diol with similar chemical reactivity but lacking the ethoxy group.
Ethylene glycol: Another diol with two hydroxyl groups but no chiral center.
Uniqueness: this compound is unique due to its chiral nature and the presence of both ethoxy and hydroxyl groups. This combination of features makes it a versatile compound in synthesis and applications, offering advantages in the production of enantiomerically pure compounds and specialized chemicals.
Properties
Molecular Formula |
C5H12O3 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2S)-3-ethoxypropane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
LOSWWGJGSSQDKH-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC[C@H](CO)O |
Canonical SMILES |
CCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![10-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]phenanthren-9(10H)-one](/img/structure/B8660920.png)
